4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H11F3O3. It is a white to pale yellow solid with a unique odor. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: The process begins with cyclohexanone.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and advanced catalytic systems to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, nucleophiles like amines or thiols
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of substituted cyclohexane derivatives
Scientific Research Applications
4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules that interact with the trifluoromethyl and hydroxyl groups.
Pathways: Modulation of biochemical pathways related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid, 4-Hydroxycyclohexane-1-carboxylic acid
Uniqueness: The presence of both the trifluoromethyl and hydroxyl groups in the same molecule imparts unique reactivity and potential biological activity.
Properties
Molecular Formula |
C8H11F3O3 |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
4-hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11F3O3/c9-8(10,11)7(6(13)14)3-1-5(12)2-4-7/h5,12H,1-4H2,(H,13,14) |
InChI Key |
KRMYGCUMPHZBIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1O)(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.